molecular formula C13H18ClNO2 B15223661 Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate CAS No. 1355070-84-6

Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate

Cat. No.: B15223661
CAS No.: 1355070-84-6
M. Wt: 255.74 g/mol
InChI Key: MVUISCKKGYUYAZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chloropyridine moiety, and a methylpropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate typically involves the esterification of 3-chloropyridine-2-carboxylic acid with tert-butyl 2-methylpropanoate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of aqueous acid or base.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Hydrolysis: Production of 3-chloropyridine-2-carboxylic acid and tert-butyl alcohol.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would vary based on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate
  • Tert-butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate
  • Tert-butyl 2-(3-iodopyridin-2-yl)-2-methylpropanoate

Uniqueness

Tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique substitution patterns and potential biological activities that may not be observed in its brominated, fluorinated, or iodinated analogs.

Properties

CAS No.

1355070-84-6

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

tert-butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate

InChI

InChI=1S/C13H18ClNO2/c1-12(2,3)17-11(16)13(4,5)10-9(14)7-6-8-15-10/h6-8H,1-5H3

InChI Key

MVUISCKKGYUYAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C1=C(C=CC=N1)Cl

Origin of Product

United States

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